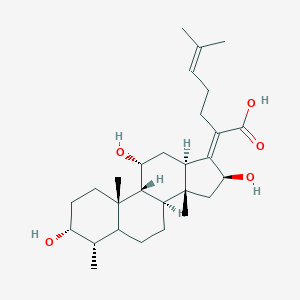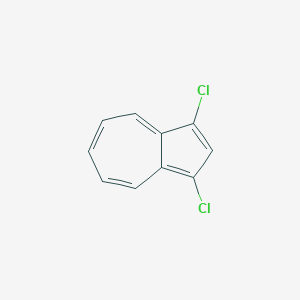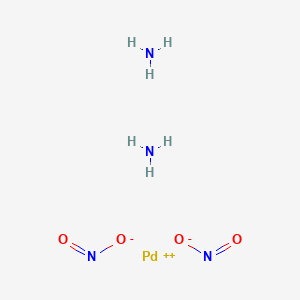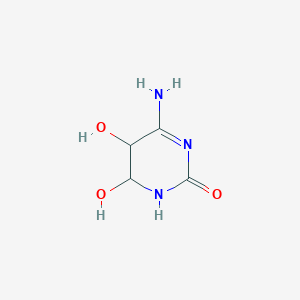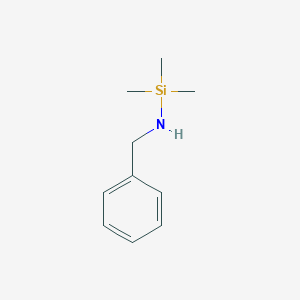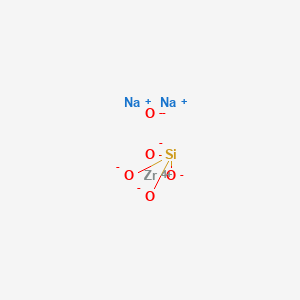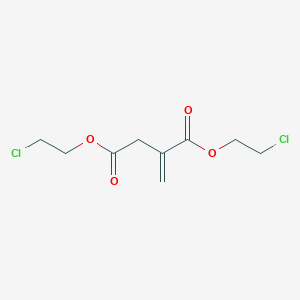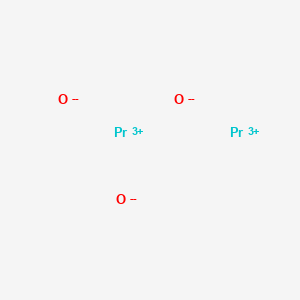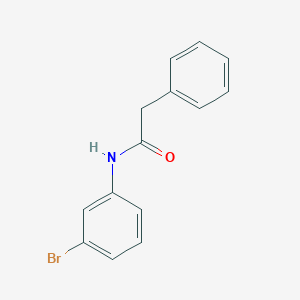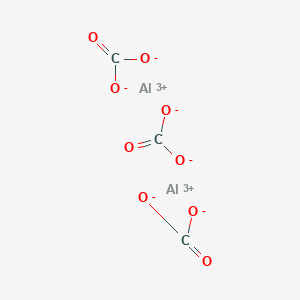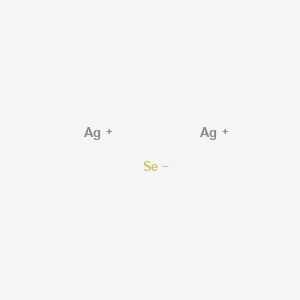
Silver selenide (AgSe)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver selenide (AgSe) is a compound that is composed of silver and selenium. It is a semiconductor material that has a wide range of applications in various fields, including optoelectronics, catalysis, and biomedical research. AgSe has a high absorption coefficient in the visible and near-infrared regions, making it an ideal material for solar cells, photodetectors, and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of Silver selenide (AgSe) is not fully understood, but it is believed to be related to its unique properties as a semiconductor material. Silver selenide (AgSe) has been shown to have photothermal and photodynamic effects on cancer cells, which may be related to its ability to absorb light in the visible and near-infrared regions. Silver selenide (AgSe) has also been shown to have antibacterial and antifungal properties, which may be related to its ability to interact with bacterial and fungal cell membranes.
Biochemische Und Physiologische Effekte
Silver selenide (AgSe) has been shown to have a variety of biochemical and physiological effects. In biomedicine, Silver selenide (AgSe) has been shown to have antibacterial and antifungal properties, which may be related to its ability to disrupt bacterial and fungal cell membranes. Silver selenide (AgSe) has also been shown to have photothermal and photodynamic effects on cancer cells, which may be related to its ability to induce apoptosis in cancer cells. In optoelectronics, Silver selenide (AgSe) has been shown to have a high absorption coefficient in the visible and near-infrared regions, which makes it an ideal material for solar cells and photodetectors.
Vorteile Und Einschränkungen Für Laborexperimente
Silver selenide (AgSe) has several advantages and limitations for lab experiments. One advantage is that it is a semiconductor material that has a wide range of applications in various fields. Another advantage is that it has antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. One limitation is that its synthesis method can be complex and time-consuming. Another limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for the study of Silver selenide (AgSe). One direction is to further explore its antibacterial and antifungal properties, with the aim of developing new antibiotics. Another direction is to investigate its potential use in cancer therapy, with the aim of developing new photothermal and photodynamic therapies. A third direction is to explore its potential use in optoelectronics, with the aim of developing new solar cells and photodetectors. Overall, Silver selenide (AgSe) is a compound with great potential for scientific research, and further studies are needed to fully understand its properties and potential applications.
Synthesemethoden
Silver selenide (AgSe) can be synthesized using various methods, including chemical precipitation, hydrothermal synthesis, and solvothermal synthesis. Chemical precipitation involves the reaction between silver nitrate and sodium selenite in an aqueous solution. Hydrothermal synthesis involves the reaction between silver nitrate and sodium selenite in a high-pressure, high-temperature environment. Solvothermal synthesis involves the reaction between silver nitrate and selenium powder in a solvent at high temperature and pressure.
Wissenschaftliche Forschungsanwendungen
Silver selenide (AgSe) has been studied extensively for its potential applications in various scientific research fields. In biomedicine, Silver selenide (AgSe) has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Silver selenide (AgSe) has also been studied for its potential use in cancer therapy, as it has been shown to have photothermal and photodynamic effects on cancer cells. In optoelectronics, Silver selenide (AgSe) has been used as a material for solar cells and photodetectors due to its high absorption coefficient in the visible and near-infrared regions.
Eigenschaften
CAS-Nummer |
12002-86-7 |
|---|---|
Produktname |
Silver selenide (AgSe) |
Molekularformel |
Ag2Se |
Molekulargewicht |
294.71 g/mol |
IUPAC-Name |
disilver;selenium(2-) |
InChI |
InChI=1S/2Ag.Se/q2*+1;-2 |
InChI-Schlüssel |
KDSXXMBJKHQCAA-UHFFFAOYSA-N |
SMILES |
[Se-2].[Ag+].[Ag+] |
Kanonische SMILES |
[Se-2].[Ag+].[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



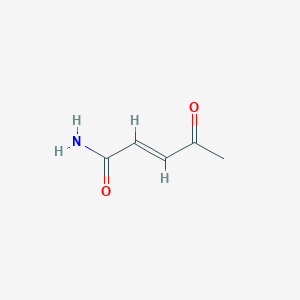
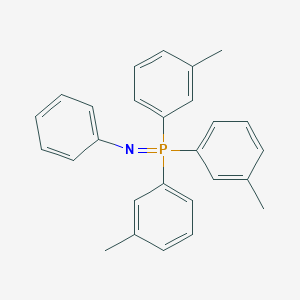
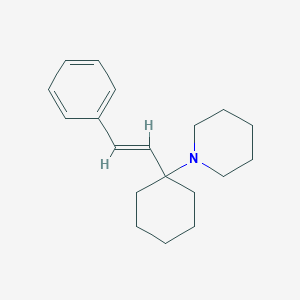
![2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B84588.png)
